molecular formula C14H24N2O2 B5161424 (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine

(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine

Cat. No. B5161424
M. Wt: 252.35 g/mol
InChI Key: AWICDFZLODXSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine, also known as DMPEA or 2,3-dimethylphenethylamine, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research due to its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been shown to have neuroprotective effects by preventing the death of neurons and promoting their growth.

Advantages and Limitations for Lab Experiments

One advantage of using (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine in lab experiments is its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine.

Future Directions

There are several future directions for the study of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Further studies are also needed to determine the safety profile of (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine and to optimize its therapeutic effects.
Conclusion:
In conclusion, (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine is a synthetic compound that has been used in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, further studies are needed to determine its safety profile and to optimize its therapeutic effects.

Synthesis Methods

(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine can be synthesized by reacting 2,3-dimethylphenol with 2-(2-chloroethoxy)ethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

(2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has been used in scientific research to study its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-aminoethyl){2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-12-4-3-5-14(13(12)2)18-11-10-17-9-8-16-7-6-15/h3-5,16H,6-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWICDFZLODXSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCNCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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